3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose
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Description
Synthesis Analysis
The synthesis of similar compounds often involves acetonation reactions, where specific conditions lead to the formation of isopropylidene derivatives. For instance, the action of ethyl (or methyl) isopropenyl ether on D-galactose under conditions of kinetic control produces 4,6-O-isopropylidene-alpha, beta-D-galactopyranose, showcasing a typical route to such structures (Gelas & Horton, 1979)[https://consensus.app/papers/acetonation-dgalactose-alkyl-isopropenyl-ethers-gelas/c50d7275bd6457c5bbf3bf3bac549433/?utm_source=chatgpt].
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in determining the molecular structure of carbohydrate derivatives. For example, the crystal structure analysis of a related compound, methyl 3,4-O-isopropylidene-2,6-di-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-alpha-D-galactopyranoside, provides insights into the conformational dynamics and structural distortions induced by the isopropylidene group (Hoogendorp, Kok, & Romers, 1983)[https://consensus.app/papers/structure-methyl-hoogendorp/b4b99a14798b51179548ef6e214b6640/?utm_source=chatgpt].
Chemical Reactions and Properties
Isopropylidene derivatives of carbohydrates, such as 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose, undergo various chemical reactions, including epimerization, acetal formation, and ring-opening reactions. These reactions highlight the reactivity of the acetyl and isopropylidene groups in different chemical environments (Beigelman, Gurskaya, Tsapkina, & Mikhailov, 1988)[https://consensus.app/papers/epimerization-acetolysis-beigelman/fe2dce7233665051bdc881937104a456/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are key to understanding the behavior of these compounds. X-ray crystallography provides detailed information on the crystalline structure and helps infer physical properties related to stability and solubility (James & Stevens, 1980)[https://consensus.app/papers/xray-study-5oacetyl1234dio-james/ce47588ee11c5b8abd5f814a70afe3e8/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose and its analogs can be explored through their reactivity towards various chemical reagents. Studies on the synthesis, reactions, and derivatization of similar sugar compounds help in understanding the reactivity patterns and chemical stability of these molecules (Fleetwood & Hughes, 1999)[https://consensus.app/papers/synthesis-23oisopropylidene5thiodribose-5thiodribose-fleetwood/7d3f03b4d455595380134a89872cb7d9/?utm_source=chatgpt].
Scientific Research Applications
Synthesis of Complex Carbohydrates
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose has been utilized as a key intermediate in the synthesis of complex carbohydrate structures. For instance, it facilitated the first synthesis of β-D-Galf-(1→3)-D-Galp, a repeating unit of the O-antigenic polysaccharide in the lipopolysaccharide of Klebsiella, showcasing its utility in constructing biologically significant molecules (Wang, Zhang, & Ning, 2003). This achievement highlights its role in developing synthetic pathways for oligosaccharides relevant to bacterial pathogenesis and immunology.
Glycoconjugate Synthesis for Tuberculosis Research
Another notable application involves the synthesis of motif E of the Mycobacterium tuberculosis cell wall, a critical target for tuberculosis research. By employing 3-O-benzoyl-1,2-O-isopropylidene-alpha-D-galactofuranose as the glycosyl acceptor, researchers have demonstrated its effectiveness in the regio- and stereospecific synthesis of complex glycostructures related to mycobacterial pathogenesis (Wang & Ning, 2003). This work underscores the compound's significance in developing antigens for vaccine research and diagnostic tools.
Development of Immunomodulatory Agents
The compound's utility extends to the synthesis of galacto-oligosaccharides and related structures with potential applications in immunomodulation and as prebiotics. For example, its use in synthesizing a tetrasaccharide and a hexasaccharide related to arabinogalactans (AGs) from plants demonstrates its versatility in creating molecules with potential health benefits (Ning, Wang, & Yi, 2002).
properties
IUPAC Name |
[(3aR,5S,6R,6aR)-5-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9+,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHWTXULRQTAPZ-SRQGCSHVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@H](O[C@H]1[C@H](CO)O)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 27059391 |
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